molecular formula C22H26N2O2S B14587759 N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide CAS No. 61630-23-7

N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide

Cat. No.: B14587759
CAS No.: 61630-23-7
M. Wt: 382.5 g/mol
InChI Key: KPYITTOZBCJLSG-UHFFFAOYSA-N
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Description

N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide: is a complex organic compound with a unique structure that includes a thiomorpholine ring, a benzamide group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: This step involves the reaction of a suitable amine with a thiol to form the thiomorpholine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide involves its interaction with specific molecular targets. The thiomorpholine ring and benzamide group are believed to play a crucial role in its binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{4-[3-Oxo-3-(4-thiomorpholinyl)propyl]phenyl}ethyl)benzamide
  • N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61630-23-7

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[4-(3-oxo-3-thiomorpholin-4-ylpropyl)phenyl]ethyl]benzamide

InChI

InChI=1S/C22H26N2O2S/c25-21(24-14-16-27-17-15-24)11-10-18-6-8-19(9-7-18)12-13-23-22(26)20-4-2-1-3-5-20/h1-9H,10-17H2,(H,23,26)

InChI Key

KPYITTOZBCJLSG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CCC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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